molecular formula C22H27N3O6 B2630194 4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide CAS No. 899979-07-8

4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide

Cat. No. B2630194
CAS RN: 899979-07-8
M. Wt: 429.473
InChI Key: XVWGJTUDYRVYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide, also known as "25I-NBOMe," is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Ralf Heim and his team in 2003, and since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, its use has been associated with several cases of severe adverse effects, including fatalities. Despite its controversial status as a recreational drug, 25I-NBOMe has also been studied for its potential therapeutic applications.

Scientific Research Applications

Photolabile Protecting Groups

Compounds similar to "4,5-dimethoxy-N-(2-morpholino-2-(p-tolyl)ethyl)-2-nitrobenzamide" have been utilized as photolabile protecting groups. For example, bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol has been described as a new and efficient photolabile protecting group for aldehydes and ketones. These compounds are stable against acidic and basic conditions and can be cleaved smoothly upon irradiation, regenerating carbonyl compounds in high yields (Kantevari, Narasimhaji, & Mereyala, 2005).

Synthetic Routes to Pharmaceutical Compounds

Derivatives have been involved in the development of practical and scalable synthetic routes to pharmaceutical compounds. For instance, a novel synthesis of (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate (YM758 monophosphate), a potent If current channel inhibitor, has been reported. This research showcases the importance of such compounds in medicinal chemistry, highlighting efficient syntheses with improved yield and eliminating the need for column chromatography purification (Yoshida et al., 2014).

Organic Synthesis Methodologies

Compounds within the same functional group realm have been used in developing organic synthesis methodologies. For example, a one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from 2-nitrobenzamides using sodium dithionite as a reducing agent represents the type of innovative synthetic approaches being explored. Such methodologies are crucial for the efficient synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceutical agents (Romero, Salazar, & López, 2013).

Solubility Studies and Modeling

The solubility of p-nitrobenzamide and its derivatives in various solvents has been extensively studied. Such research is vital for understanding the physicochemical properties of pharmaceutical compounds, which in turn influences their formulation, bioavailability, and efficacy. Studies have provided data across a range of temperatures and solvents, contributing to the development of solubility models that can predict the behavior of similar compounds in different environments (Yuan et al., 2019).

properties

IUPAC Name

4,5-dimethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c1-15-4-6-16(7-5-15)19(24-8-10-31-11-9-24)14-23-22(26)17-12-20(29-2)21(30-3)13-18(17)25(27)28/h4-7,12-13,19H,8-11,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWGJTUDYRVYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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